REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][C:17]=2[CH2:24][OH:25])=[CH:11][CH:10]=1)C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([NH:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][C:17]=2[CH2:24][OH:25])=[CH:13][CH:14]=1
|
Name
|
2-(4-benzyloxyphenylamino)-5-methoxybenzenemethanol
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)NC1=C(C=C(C=C1)OC)CO
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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60 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was hydrogenated on a Parr apparatus at room temperature
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a volume of about 10 ml
|
Type
|
ADDITION
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Details
|
Toluene (40 ml) was added and about half of the volume
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
CUSTOM
|
Details
|
The solid product was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
73 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)NC1=C(C=C(C=C1)OC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |